Acetic acid--(3S)-3-methoxypyrrolidine (1/1)
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Overview
Description
Acetic acid–(3S)-3-methoxypyrrolidine (1/1) is a chemical compound that consists of acetic acid and (3S)-3-methoxypyrrolidine in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3S)-3-methoxypyrrolidine (1/1) typically involves the reaction of acetic acid with (3S)-3-methoxypyrrolidine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may also require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of acetic acid–(3S)-3-methoxypyrrolidine (1/1) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures that the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(3S)-3-methoxypyrrolidine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of acetic acid–(3S)-3-methoxypyrrolidine (1/1) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of acetic acid–(3S)-3-methoxypyrrolidine (1/1) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Acetic acid–(3S)-3-methoxypyrrolidine (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid–(3S)-3-methoxypyrrolidine (1/1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–(3S)-3-methoxypyrrolidine (1/1) include other acetic acid derivatives and pyrrolidine-based compounds. Examples include:
- Acetic acid–(3R)-3-methoxypyrrolidine (1/1)
- Acetic acid–(3S)-3-hydroxypyrrolidine (1/1)
- Acetic acid–(3S)-3-aminopyrrolidine (1/1)
Uniqueness
The uniqueness of acetic acid–(3S)-3-methoxypyrrolidine (1/1) lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
189516-37-8 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
acetic acid;(3S)-3-methoxypyrrolidine |
InChI |
InChI=1S/C5H11NO.C2H4O2/c1-7-5-2-3-6-4-5;1-2(3)4/h5-6H,2-4H2,1H3;1H3,(H,3,4)/t5-;/m0./s1 |
InChI Key |
XRNGOWFJZMTLRC-JEDNCBNOSA-N |
Isomeric SMILES |
CC(=O)O.CO[C@H]1CCNC1 |
Canonical SMILES |
CC(=O)O.COC1CCNC1 |
Origin of Product |
United States |
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